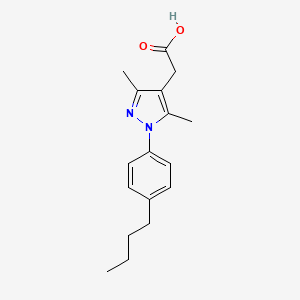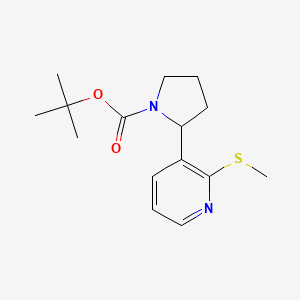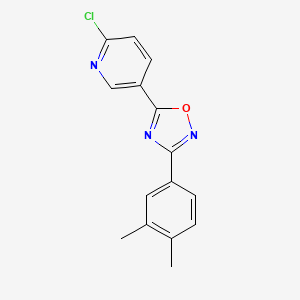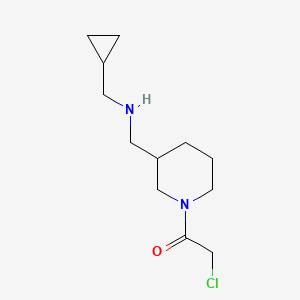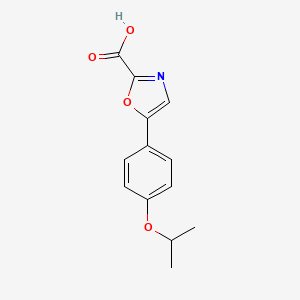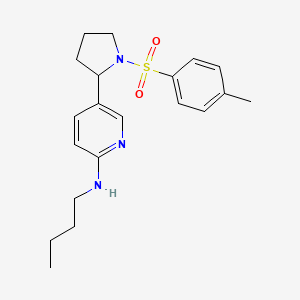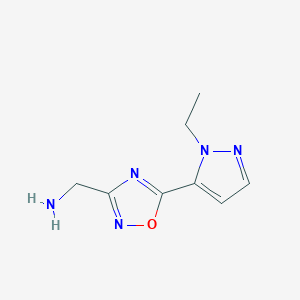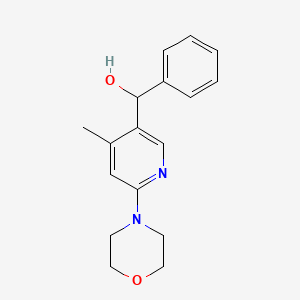![molecular formula C17H18N2O3 B11797596 4-((3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)methyl)benzoic acid](/img/structure/B11797596.png)
4-((3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-((3-oxo-3,5,6,7,8,9-hexahidro-2H-ciclohepta[c]piridazin-2-il)metil)benzoico es un complejo compuesto orgánico con una estructura única que incluye un sistema de anillos ciclohepta[c]piridazina. Este compuesto es de interés en varios campos de investigación científica debido a sus posibles actividades biológicas y aplicaciones en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 4-((3-oxo-3,5,6,7,8,9-hexahidro-2H-ciclohepta[c]piridazin-2-il)metil)benzoico generalmente involucra múltiples pasos, comenzando desde precursores fácilmente disponibles. Los pasos clave incluyen la formación del sistema de anillos ciclohepta[c]piridazina y la posterior unión de la parte de ácido benzoico. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas y procesos de flujo continuo. Estos métodos apuntan a maximizar la eficiencia, reducir los costos y garantizar la calidad constante del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 4-((3-oxo-3,5,6,7,8,9-hexahidro-2H-ciclohepta[c]piridazin-2-il)metil)benzoico puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde átomos o grupos específicos son reemplazados por otros.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, se controlan cuidadosamente para lograr los resultados deseados.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El ácido 4-((3-oxo-3,5,6,7,8,9-hexahidro-2H-ciclohepta[c]piridazin-2-il)metil)benzoico tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como la inhibición enzimática.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 4-((3-oxo-3,5,6,7,8,9-hexahidro-2H-ciclohepta[c]piridazin-2-il)metil)benzoico involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a varios efectos biológicos. Las vías involucradas en estas interacciones se estudian para comprender las posibles aplicaciones terapéuticas del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de ciclohepta[c]piridazina y ácido benzoico, como:
- Ácido 4-({[(3-oxo-3,5,6,7,8,9-hexahidro-2H-ciclohepta[c]piridazin-2-il)acetil]amino}metil)benzoico .
- 2-[(3-etil-4-oxo-3,4,5,6,7,8-hexahidro1benzotieno[2,3-d]pirimidin-2-il)sulfanil]-N-(1-naftil)acetamida .
Singularidad
Lo que distingue al ácido 4-((3-oxo-3,5,6,7,8,9-hexahidro-2H-ciclohepta[c]piridazin-2-il)metil)benzoico es su estructura específica, que puede conferir actividades biológicas y propiedades químicas únicas.
Propiedades
Fórmula molecular |
C17H18N2O3 |
|---|---|
Peso molecular |
298.34 g/mol |
Nombre IUPAC |
4-[(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)methyl]benzoic acid |
InChI |
InChI=1S/C17H18N2O3/c20-16-10-14-4-2-1-3-5-15(14)18-19(16)11-12-6-8-13(9-7-12)17(21)22/h6-10H,1-5,11H2,(H,21,22) |
Clave InChI |
QEYIYYHAYOPISC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=CC(=O)N(N=C2CC1)CC3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



